(2E)-3-(3,4-dimethoxyphenyl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one
CAS No.:
Cat. No.: VC15651307
Molecular Formula: C30H33NO3
Molecular Weight: 455.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H33NO3 |
|---|---|
| Molecular Weight | 455.6 g/mol |
| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C30H33NO3/c1-21-11-15-23(16-12-21)30(4)20-29(2,3)31(25-10-8-7-9-24(25)30)28(32)18-14-22-13-17-26(33-5)27(19-22)34-6/h7-19H,20H2,1-6H3/b18-14+ |
| Standard InChI Key | LMPLVFFUJOKKSF-NBVRZTHBSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)/C=C/C4=CC(=C(C=C4)OC)OC)(C)C)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)C=CC4=CC(=C(C=C4)OC)OC)(C)C)C |
Introduction
The compound (2E)-3-(3,4-dimethoxyphenyl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one is a complex organic molecule that belongs to the class of chalcones. Chalcones are characterized by their enone structure, which is formed through the condensation of acetophenones with aldehydes. This particular compound is notable for its structural complexity, featuring a dimethoxyphenyl group and a quinoline moiety, both of which contribute to its potential biological activities.
Structural Features
-
Enone System: The compound contains a conjugated enone system, which is a characteristic feature of chalcones. This system is crucial for its reactivity and potential biological interactions.
-
Dimethoxyphenyl Group: The presence of a 3,4-dimethoxyphenyl group adds to the compound's complexity and may influence its biological activity.
-
Quinoline Moiety: The quinoline structure is known for its biological activity, particularly in anti-cancer and anti-inflammatory contexts.
Synthesis Methods
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one involves several organic chemistry methods. These methods typically require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor progress and confirm product identity.
Potential Biological Activities
While the specific biological activity of this compound requires further experimental validation, compounds with similar structures have shown various biological activities. These include antimicrobial, antioxidant, and anticancer properties, depending on the structural features present.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxyquinoline | Quinoline base | Antimicrobial |
| 3-Methoxyflavone | Flavonoid structure | Antioxidant |
| 6-Dimethoxyquinoline | Dimethoxy substitution on quinoline | Anticancer |
| (2E)-3-(3,4-dimethoxyphenyl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one | Dimethoxyphenyl and quinoline moieties | Potential diverse biological activities |
Research Findings and Future Directions
Research on this compound is ongoing, with a focus on understanding its interactions with biological systems. Future studies should aim to validate its biological activities through in vitro and in vivo experiments. Additionally, exploring its potential applications in medicinal chemistry, particularly in areas like cancer and inflammation, could be fruitful.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume